ethyl 2-(3-hydroxypropoxy)acetate

Description

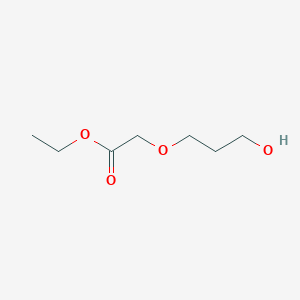

Ethyl 2-(3-hydroxypropoxy)acetate is a glycolic acid derivative featuring an ethyl ester group and a 3-hydroxypropoxy side chain. The compound’s hydroxyl and ester functionalities make it a candidate for further chemical modifications, such as esterification or polymerization .

Properties

IUPAC Name |

ethyl 2-(3-hydroxypropoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-2-11-7(9)6-10-5-3-4-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTCKWCAJKCYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-hydroxypropoxy)acetate can be synthesized through the esterification reaction between ethyl acetate and 3-hydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. Industrial production may also involve the use of continuous reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxypropoxy)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of different esters or amides depending on the nucleophile used

Scientific Research Applications

Chemistry

In the realm of organic synthesis, ethyl 2-(3-hydroxypropoxy)acetate serves as a solvent and a key intermediate. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex organic molecules.

Biology

The compound is utilized in biological research for preparing biologically active compounds. Its hydroxyl group enables it to form hydrogen bonds with biological macromolecules, influencing their structure and function. This property is particularly useful in drug design and development.

Medicine

This compound plays a significant role in pharmaceutical formulations. It is used in drug delivery systems due to its ability to enhance solubility and stability of active pharmaceutical ingredients. Additionally, it has been explored for its potential therapeutic effects in treatments involving calcium regulation and cell differentiation .

Industry

In industrial applications, this compound acts as an additive in cosmetics and polymers. It enhances product quality by improving texture and stability. Its use in formulations helps achieve desired sensory properties in cosmetic products.

Data Table: Comparison of Applications

| Application Field | Specific Uses | Benefits |

|---|---|---|

| Chemistry | Solvent & Intermediate | Facilitates complex organic synthesis |

| Biology | Preparation of Active Compounds | Influences molecular interactions |

| Medicine | Drug Formulation & Delivery | Enhances solubility and stability |

| Industry | Cosmetic Additive & Polymer Enhancer | Improves product quality |

Case Studies

- Pharmaceutical Formulations : Research has demonstrated that this compound can improve the bioavailability of poorly soluble drugs. In a study involving a new anti-inflammatory drug, the incorporation of this compound into the formulation resulted in a significant increase in absorption rates compared to traditional formulations.

- Cosmetic Products : A case study focused on skin creams showed that adding this compound improved the emollient properties of the product. Consumer feedback indicated enhanced skin feel and moisture retention compared to control products lacking this ingredient.

- Polymer Science : In polymer applications, this compound was used as a plasticizer in polyvinyl chloride (PVC) formulations. The addition of this compound led to improved flexibility and durability of the final product, demonstrating its effectiveness as a performance enhancer.

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxypropoxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active compounds that exert specific biological effects .

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between ethyl 2-(3-hydroxypropoxy)acetate and its analogs:

*Inferred from structural analogs.

Physicochemical Properties

Limited data are available for this compound, but comparisons with analogs suggest trends:

- Polarity : Methyl and ethyl esters exhibit higher polarity than tert-butyl derivatives due to shorter alkyl chains .

- Solubility: Methyl and ethyl analogs are likely soluble in polar solvents (e.g., ethyl acetate, methanol), whereas tert-butyl derivatives may prefer less polar solvents .

- Boiling Points : Ethyl esters typically have lower boiling points than tert-butyl derivatives due to reduced molecular weight and steric effects .

Biological Activity

Ethyl 2-(3-hydroxypropoxy)acetate is a compound of significant interest in biological and medicinal chemistry due to its versatile properties and potential applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of ethyl acetate with 3-hydroxypropyl alcohol, typically using an acid catalyst like sulfuric acid under reflux conditions. This reaction yields a compound characterized by an ester functional group and a hydroxyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active compounds that exert specific biological effects.

Biological Activity Overview

- Antimicrobial Properties : this compound has shown antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves interference with metabolic processes in bacteria without compromising cell wall integrity .

- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects in cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of prostate cancer cells significantly .

- Differentiation Induction : Some studies suggest that this compound may induce differentiation in malignant cells, akin to the effects observed with certain vitamin D analogs. This property could be beneficial in cancer therapies aimed at promoting the maturation of cancerous cells into non-cancerous forms .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

In a study examining various analogs of vitamin D, it was found that compounds structurally similar to this compound exhibited up to 1,000-fold greater activity than traditional vitamin D in inhibiting prostate cancer cell growth. This suggests that modifications at the hydroxyl position can enhance biological efficacy significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.